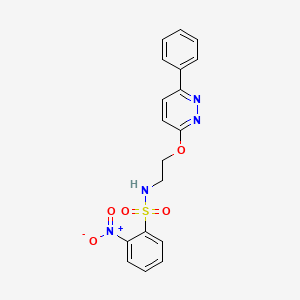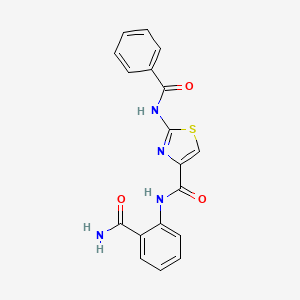
2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a sulfonamide group, and a phenylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phenylpyridazine Core: The phenylpyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones or aldehydes.
Attachment of the Nitro Group: Nitration of the aromatic ring is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitro-substituted aromatic compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the phenylpyridazine and the benzenesulfonamide moieties, typically through a nucleophilic substitution reaction using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activities, while the phenylpyridazine moiety is known for its potential in anti-inflammatory and anticancer applications.
Industry
Industrially, this compound could be used in the development of new drugs or as an intermediate in the synthesis of agrochemicals. Its reactivity also makes it suitable for use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Unique due to its combination of nitro, sulfonamide, and phenylpyridazine groups.
N-(2-(6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
2-nitro-N-(2-(pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Lacks the phenyl group, which may affect its binding affinity and specificity.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)16-8-4-5-9-17(16)28(25,26)19-12-13-27-18-11-10-15(20-21-18)14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBVSJDTDHVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)



![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)
![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)


![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)

